molecular formula C15H21FN2O2 B2393483 tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate CAS No. 951626-85-0

tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2393483
CAS No.: 951626-85-0
M. Wt: 280.343
InChI Key: WMPYUXJWLYVDFI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21FN2O2. It is a piperazine derivative, which is a class of compounds known for their wide range of biological activities. This compound is often used in medicinal chemistry for the development of pharmaceuticals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate

Comparison: tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

IUPAC Name

tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPYUXJWLYVDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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